MRS5698
CAS No.: 1377273-00-1
Cat. No.: VC0536329
Molecular Formula: C28H23ClF2N6O3
Molecular Weight: 564.98
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1377273-00-1 |
|---|---|
| Molecular Formula | C28H23ClF2N6O3 |
| Molecular Weight | 564.98 |
| IUPAC Name | (1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
| Standard InChI | InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
| Standard InChI Key | LYLLLJJYBWLGHW-CIZVZKTGSA-N |
| SMILES | CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
| Appearance | Solid powder |
Introduction
Chemical Characteristics and Structure
MRS5698, chemically known as (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a synthetic adenosine derivative with a molecular formula of C28H23ClF2N6O3 and a molecular weight of 564.97 . The compound is characterized by a [3.1.0]bicyclohexane ring system in place of ribose and a rigid extension at the C2 position . These structural features have been optimized for potency and selectivity at the target A3 adenosine receptor (A3AR) .
MRS5698 demonstrates exceptional receptor selectivity with a binding affinity (Ki) of approximately 3 nM for A3AR, displaying >1000-fold selectivity over A1 and A2A adenosine receptors . This high level of selectivity across species (both human and mouse) makes it a valuable pharmacological tool for investigating A3AR-mediated effects with minimal off-target interactions .
The compound's solubility has been established at 10 mM in DMSO, an important parameter for laboratory studies . MRS5698 functions through the GPCR/G Protein pathway, consistent with its role as an adenosine receptor agonist .
Synthesis and Development
The development of MRS5698 represents an advancement over earlier A3 agonists such as IB-MECA (CF101) and Cl-IB-MECA (CF102), which showed lower selectivity across species . MRS5698 was specifically designed to minimize interactions with other adenosine receptors, potentially reducing side effects in therapeutic applications .
Researchers have introduced an efficient synthetic route for MRS5698 starting from D-ribose, suitable for scale-up on a multi-gram scale . This practical synthetic pathway from bulk starting materials has facilitated the large-scale production necessary for comprehensive preclinical studies . The compound's CAS number has been registered as 1377273-00-1 .
Pharmacological Activity in Neuropathic Pain Models
MRS5698 has demonstrated significant efficacy in multiple rodent models of chronic neuropathic pain, emerging as a promising candidate for pain management.
Efficacy in Chronic Constriction Injury Models
MRS5698 has shown remarkable activity in chronic constriction injury (CCI) models of the sciatic nerve in both mice and rats . At a dose of 1.0 mg/kg administered intraperitoneally (i.p.) at the time peak pain is reached (7 days), MRS5698 completely prevented the development of chemotherapy-induced neuropathic pain in mice . Importantly, the beneficial effect of MRS5698 in reversing pain in the CCI model persisted for at least two hours, even with the relatively low oral bioavailability of 5% .
Specificity for Chronic Pain
A distinguishing feature of MRS5698 and other A3AR agonists is their selectivity for chronic neuropathic pain models. These compounds are notably inactive in models of acute pain, such as tail flick and hot plate assays . This specificity suggests a unique mechanism of action that targets pathological pain states without affecting normal pain sensation.
Antitumor Effects
Recent investigations have explored the potential antitumor activity of MRS5698, particularly in endometrial cancer cell lines. These studies build upon previous research showing that cordycepin, a constituent of Cordyceps sinensis, inhibits tumor growth through A3AR stimulation but suffers from rapid degradation by adenosine deaminase (ADA) .
Inhibitory Effects on Endometrial Cancer Cell Lines
MRS5698 demonstrated significant inhibitory effects on both Ishikawa and HEC-1A endometrial cancer cell lines, with inhibition rates significantly higher than control groups (P < 0.05) . The compound showed a stronger inhibitory effect on HEC-1A cells with an IC50 value of 20.55 μg/mL compared to 27.25 μg/mL for Ishikawa cells . Notably, MRS5698 exhibited a stronger inhibitory effect than cisplatin on HEC-1A cells, suggesting potential therapeutic advantages in certain cancer types .
The following table shows the inhibition rates of MRS5698 at various concentrations on Ishikawa and HEC-1A cells:
| Compound (concentration) | Inhibition rate (Ishikawa cell; %) | P-value | Inhibition rate (HEC-1A cell; %) | P-value |
|---|---|---|---|---|
| Control | 0.00 | NA | 0.00 | NA |
| MRS5698 (7.06 µg/mL) | 30.55 ± 3.21 | 7.92 × 10⁻⁵ | 29.07 ± 4.15 | 2.66 × 10⁻⁴ |
| MRS5698 (14.12 µg/mL) | 29.21 ± 2.20 | 2.14 × 10⁻⁵ | 34.75 ± 3.90 | 1.03 × 10⁻⁴ |
| MRS5698 (28.25 µg/mL) | 49.00 ± 1.25 | 2.85 × 10⁻⁷ | 65.27 ± 1.75 | 3.46 × 10⁻⁷ |
| MRS5698 (56.50 µg/mL) | 94.39 ± 2.27 | 2.23 × 10⁻⁷ | 99.63 ± 0.16 | 4.18 × 10⁻¹² |
| Cisplatin (8 µg/mL) | 54.14 ± 0.64 | 1.30 × 10⁻⁸ | 10.67 ± 1.15 | 9.12 × 10⁻⁵ |
Comparison with Cordycepin and Combination Effects
MRS5698 demonstrated superior antitumor activity compared to cordycepin. At 56.50 µg/mL, MRS5698 showed approximately 37% higher inhibition than 100 µg/mL of cordycepin . The IC50 value of cordycepin was 89.03 µg/mL, approximately 62 µg/mL higher than that of MRS5698, confirming MRS5698's enhanced potency .
Investigations into combination therapy with cisplatin revealed dose-independent antagonistic effects when MRS5698 was combined with cisplatin . This antagonism was confirmed by combination index (CI) analysis as shown in the following table:
| Concentration of MRS5698 | Concentration of cisplatin | CI | Interaction |
|---|---|---|---|
| 15.01 | 14.06 | 4.22 | Antagonism |
| 15.01 | 6.10 | 2.33 | Antagonism |
| 22.66 | 14.06 | 4.67 | Antagonism |
| 22.66 | 6.10 | 2.78 | Antagonism |
| 13.30 | 14.06 | 4.12 | Antagonism |
| 13.30 | 6.10 | 2.23 | Antagonism |
These findings suggest that MRS5698 monotherapy or combinations with non-platinum-based chemotherapeutic agents may be more promising avenues for further investigation .
Gene Regulation and Immunomodulatory Effects
Recent research has revealed that MRS5698 influences gene expression profiles, particularly those related to immunity and inflammation.
Effects on Inflammatory Gene Expression
Treatment of HL-60 cells with MRS5698 (1 µM) for 20 minutes significantly upregulated several inflammation-associated genes . The following table shows the fold-change in expression of key genes:
| Gene Symbol | Fold-Change (MRS5698 vs. Con) | Fold-Change (LUF6000 vs. Con) | Fold-Change (MRS5698 + LUF6000 vs. Con) |
|---|---|---|---|
| IL1A | 56.7 | 5.7 | 98.6 |
| IL1B | 43.0 | 7.6 | 52.5 |
| NFKBIZ | 15.7 | 4.9 | 20.4 |
| IL1RN | 7.8 | 2.0 | 11.4 |
| CCL4L2 | 7.7 | 2.5 | 9.5 |
| CCL3L3 | 6.2 | 2.2 | 6.7 |
| CCL4 | 5.9 | 2.3 | 6.1 |
| TNFAIP3 | 5.1 | 2.0 | 7.5 |
| NFKBIA | 3.4 | 2.0 | 3.8 |
Balance of Pro- and Anti-inflammatory Effects
Interestingly, MRS5698 upregulated both pro-inflammatory cytokines (IL1A, IL1B) and anti-inflammatory factors (IL1RN, NFKBIA, NFKBIZ) . IL-1RN, which reduces the inflammatory effects of cytokines IL-1α and IL-1β and aids in preserving cell functions, was highly upregulated . Similarly, NFKBIA and NFKBIZ, regulators of NF-κB that attenuate inflammation, aging, and cancer, were also upregulated . This balanced modulation suggests a complex immunomodulatory role for MRS5698.
Pharmacokinetics and ADME-Tox Properties
Comprehensive evaluation of MRS5698's drug-like properties has been conducted to assess its potential for clinical development.
Stability and Metabolic Profile
MRS5698 has demonstrated excellent stability in vitro and in various physiological environments . The compound was found to be stable in plasma and in simulated gastric and intestinal fluids, suggesting good stability under physiological conditions . In vitro studies showed that MRS5698 failed to inhibit cytochrome P450 enzymes (CYPs) at concentrations below 10 μM, indicating a low potential for drug-drug interactions .
Pharmacokinetic Parameters
A pharmacokinetic study in mice receiving 1 mg/kg i.p. revealed that MRS5698 has a half-life (t1/2) of 1.09 hours, with plasma Cmax of 204 nM at 1 hour and an area under the curve (AUC) of 213 ng × h/mL . While CACO-2 bidirectional transport studies indicated intestinal efflux of MRS5698 (efflux ratio 86) and oral bioavailability was only about 5%, the compound nevertheless showed sustained efficacy in pain models .
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